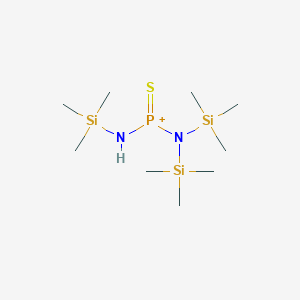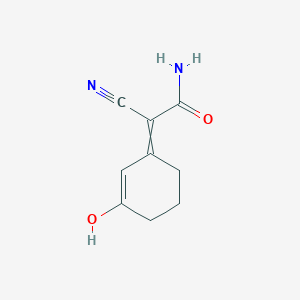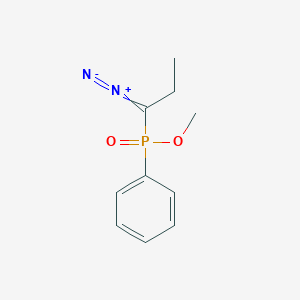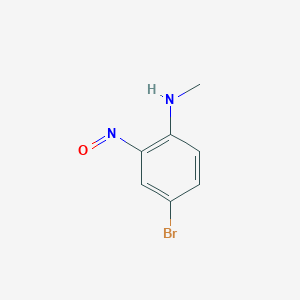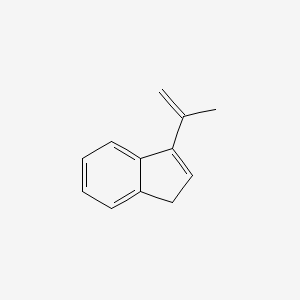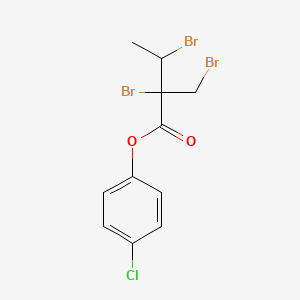
4-Chlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate is a chemical compound with the molecular formula C11H10Br3ClO2 It is known for its unique structure, which includes a chlorophenyl group and multiple bromine atoms
Méthodes De Préparation
The synthesis of 4-Chlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate typically involves multiple steps, including halogenation and esterification reactions. One common synthetic route involves the bromination of 4-chlorophenyl butanoate, followed by further bromination to introduce the additional bromine atoms. The reaction conditions often require the use of bromine or bromine-containing reagents, along with appropriate solvents and catalysts to facilitate the reactions .
Industrial production methods for this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
4-Chlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and primary amines.
Reduction Reactions: The compound can be reduced to form derivatives with fewer bromine atoms. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives. Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield an amide derivative, while reduction may produce a debrominated butanoate.
Applications De Recherche Scientifique
4-Chlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable for studying substitution and reduction reactions.
Biology: Researchers investigate its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: The compound’s derivatives are explored for their potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, where its unique structure imparts desirable properties to the final products.
Mécanisme D'action
The mechanism of action of 4-Chlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate involves its interaction with molecular targets through its reactive bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. The pathways involved may include inhibition of enzyme activity, disruption of metabolic processes, or induction of oxidative stress, depending on the specific context and application.
Comparaison Avec Des Composés Similaires
4-Chlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate can be compared with other halogenated phenyl butanoates, such as:
- 4-Chlorophenyl 2,3-dibromo-2-(chloromethyl)butanoate
- 4-Chlorophenyl 2,3-dichloro-2-(bromomethyl)butanoate
- 4-Chlorophenyl 2,3-dibromo-2-(iodomethyl)butanoate
These compounds share similar structural features but differ in the type and position of halogen atoms. The uniqueness of this compound lies in its specific combination of chlorine and bromine atoms, which imparts distinct reactivity and properties.
Propriétés
Numéro CAS |
62918-53-0 |
|---|---|
Formule moléculaire |
C11H10Br3ClO2 |
Poids moléculaire |
449.36 g/mol |
Nom IUPAC |
(4-chlorophenyl) 2,3-dibromo-2-(bromomethyl)butanoate |
InChI |
InChI=1S/C11H10Br3ClO2/c1-7(13)11(14,6-12)10(16)17-9-4-2-8(15)3-5-9/h2-5,7H,6H2,1H3 |
Clé InChI |
KTCDUXGRNCZTMN-UHFFFAOYSA-N |
SMILES canonique |
CC(C(CBr)(C(=O)OC1=CC=C(C=C1)Cl)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(4-Iodophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14502057.png)
![2-[3-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14502060.png)
![2-Butenedioic acid, 2-[(4-methylphenyl)thio]-, dimethyl ester, (Z)-](/img/structure/B14502063.png)
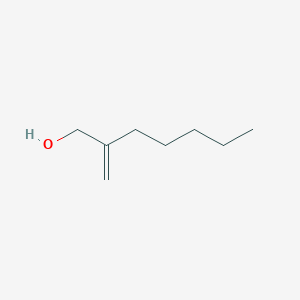
![4-[(E)-(2,6-Diamino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14502069.png)
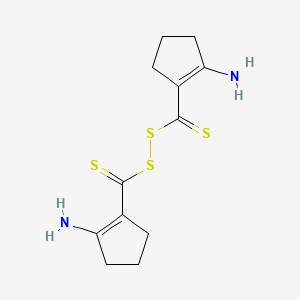
![11,12-Dihydro-1H-benzo[f]pyrimido[2,1-a]isoquinoline-1,3(2H)-dione](/img/structure/B14502077.png)
